1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol
Description
Historical Development of Pyrrolopyridine Scaffolds
The pyrrolopyridine scaffold, a bicyclic structure combining pyrrole and pyridine rings, was first identified in natural alkaloids such as camptothecin (isolated from Camptotheca acuminata), which demonstrated potent topoisomerase I inhibition and anticancer activity. Early synthetic efforts in the 20th century focused on replicating these bioactive natural products, leading to the development of analogs like pumiloside and variolin B, which exhibited antiviral and antitumor properties. The structural diversity of pyrrolopyridines—encompassing six isomeric forms—allowed researchers to fine-tune electronic and steric properties, enabling selective interactions with biological targets. For example, the introduction of electron-withdrawing groups on the pyridine ring enhanced kinase inhibitory activity, as seen in FMS kinase inhibitors.
A pivotal advancement came with the synthesis of clinically approved drugs such as Vemurafenib (a BRAF kinase inhibitor for melanoma) and Pexidartinib (a CSF1R inhibitor for tenosynovial giant cell tumor), both of which rely on pyrrolopyridine cores for target engagement. These successes validated the scaffold’s utility in overcoming pharmacokinetic challenges, such as metabolic stability and solubility, while maintaining high potency.
Significance of 1H-Pyrrolo[2,3-b]Pyridine in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine isomer, characterized by a pyrrole ring fused at the 2,3-positions of pyridine, has garnered attention for its balanced hydrophobicity and hydrogen-bonding capacity. This isomer’s planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while its nitrogen atoms serve as hydrogen bond acceptors or donors. For instance, derivatives bearing substitutions at the 4- and 6-positions of the pyrrolopyridine core have shown enhanced binding to kinases and G protein-coupled receptors (GPCRs).
Table 1: Therapeutic Applications of Selected 1H-Pyrrolo[2,3-b]Pyridine Derivatives
| Compound | Target | Therapeutic Area | Key Modification |
|---|---|---|---|
| Vemurafenib | BRAF kinase | Oncology | 3-Pyridinyl substitution |
| Pexidartinib | CSF1R | Oncology | Trifluoromethyl group |
| (Hypothetical) | RSV fusion protein | Antiviral | Pyridinylmethylamino |
The compound 1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol exemplifies strategic functionalization:
Research Objectives and Scope
Current research on this compound aims to:
- Elucidate structure-activity relationships (SAR) : Systematic variation of substituents at the 6-position (e.g., alkyl vs. aryl groups) to optimize target affinity.
- Improve pharmacokinetic profiles : Modifications to the ethanol side chain to enhance oral bioavailability and reduce plasma protein binding, addressing limitations observed in earlier analogs.
- Expand therapeutic indications : Preliminary data suggest activity against inflammatory and viral targets, warranting exploration in autoimmune diseases and RNA virus infections.
Table 2: Key Structural Modifications and Their Pharmacological Impacts
| Modification Site | Functional Group | Impact on Activity |
|---|---|---|
| 6-Position | Aminopyridine | Increased kinase inhibition |
| 4-Phenyl | Hydroxyethyl | Improved solubility and logP |
| N-Substituent | Pyridinylmethyl | Enhanced metabolic stability |
Future studies will prioritize in vivo efficacy models and crystallographic analyses to validate target engagement. The integration of computational modeling (e.g., molecular docking) is expected to accelerate the rational design of next-generation derivatives.
Properties
IUPAC Name |
1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14(26)16-5-2-6-17(10-16)19-11-20(25-21-18(19)7-9-23-21)24-13-15-4-3-8-22-12-15/h2-12,14,26H,13H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWFXXHDNAKTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol (CAS Number: 1360251-05-3) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and protein kinase inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 348.41 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with a pyridine side chain, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may function as inhibitors of various protein kinases. These kinases are crucial in signaling pathways that regulate cell proliferation and survival, making them attractive targets in cancer therapy.
Anticancer Activity
This compound has shown promising anticancer activity in several studies:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of kinase signaling pathways critical for tumor growth.
- Case Study : A study conducted by researchers at the Groningen Research Institute of Pharmacy explored the compound's effects on PD-1/PD-L1 interactions. The compound exhibited significant inhibition in assays measuring immune cell activation in the presence of recombinant PD-L1 proteins, suggesting potential use in immunotherapy strategies against cancer .
Kinase Inhibition
The compound's structural features suggest it may act as a selective inhibitor for specific kinases:
| Compound | Kinase Target | % Inhibition at 10 µM |
|---|---|---|
| 1 | Bcr-Abl | 36% |
| 2 | PDGFR | 43% |
| 3 | RET | 58% |
This table summarizes findings from recent kinase inhibition assays where various derivatives were tested against key oncogenic kinases .
Toxicity and Safety Profile
Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, its safety profile needs further evaluation. The therapeutic index remains to be fully established through comprehensive toxicological assessments.
Comparison with Similar Compounds
Key Observations:
Core Modifications: The target compound shares the pyrrolo[2,3-b]pyridine core with and but differs in substituents. The ethanol group in the target compound may enhance solubility compared to the hydroxymethyl group in , which has a simpler structure .
Substituent Impact on Activity: Antimicrobial activity in is attributed to the thiophene and triazole-thiol groups, which are absent in the target compound. This suggests that the pyridinylmethylamino and ethanol groups may redirect activity toward different targets (e.g., kinases or receptors) . Drug-sensitive compounds () highlight the importance of urea and benzyloxy groups in enhancing binding affinity, whereas the target compound’s ethanol group might offer a safer pharmacokinetic profile .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~375 g/mol) falls within the acceptable range for oral bioavailability, unlike heavier analogs in and (>500 g/mol), which may face absorption challenges .
Pharmacokinetic and Toxicity Considerations
- Solubility: The ethanol group in the target compound likely improves aqueous solubility compared to methyl or chloro substituents (e.g., ’s chloro-phenyl derivative), which are more lipophilic .
- Metabolic Stability: Pyridinylmethylamino groups (target compound) may undergo oxidative metabolism, whereas thiophene-containing analogs () could form reactive metabolites, increasing toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
